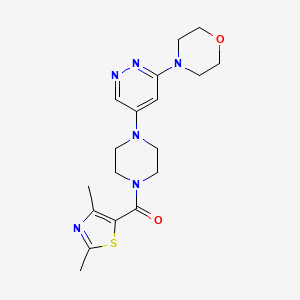
(2,4-Dimethylthiazol-5-yl)(4-(6-Morpholinopyridazin-4-yl)piperazin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Dimethylthiazol-5-yl)(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H24N6O2S and its molecular weight is 388.49. The purity is usually 95%.
BenchChem offers high-quality (2,4-Dimethylthiazol-5-yl)(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,4-Dimethylthiazol-5-yl)(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- MTT-Assay: Der MTT-Assay wird häufig zur Beurteilung der Zellviabilität und -aktivität eingesetzt. Er basiert auf der Reduktion von MTT durch mitochondriale Dehydrogenasen in lebensfähigen Zellen, was zur Bildung eines wasserunlöslichen blauen Formazans führt. Forscher können die Formazanproduktion kolorimetrisch nach Solubilisierung messen .
- Bewertung des Redoxpotentials: Aktiv atmende Zellen wandeln wasserlösliches MTT in unlösliches violettes Formazan um, sodass Forscher die Zellviabilität anhand des Redoxpotentials bewerten können .
Zellviabilitätsassays
Biologische Aktivität
The compound (2,4-Dimethylthiazol-5-yl)(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone , with the CAS number 1798035-96-7, is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C18H24N6O2S, with a molecular weight of 388.5 g/mol. The structure features a thiazole ring and a piperazine moiety, which are known for their roles in enhancing biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₆O₂S |
| Molecular Weight | 388.5 g/mol |
| CAS Number | 1798035-96-7 |
Anticancer Potential
Recent studies have indicated that compounds similar to (2,4-Dimethylthiazol-5-yl)(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone exhibit significant anticancer activity. For instance, research focusing on thiazole derivatives has shown that they can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The specific mechanisms often involve modulation of signaling pathways such as PI3K/Akt and MAPK pathways.
Neuroprotective Effects
The compound's structure suggests potential neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's. Thiazole derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic transmission in the brain. This activity is crucial for cognitive function and memory retention.
Case Studies
- In Vitro Studies : A study conducted on similar thiazole-based compounds demonstrated that they significantly reduced AChE activity with IC50 values in the low micromolar range, indicating strong inhibitory effects on cholinergic signaling pathways essential for cognitive function .
- Cancer Cell Line Testing : In another study, a thiazole derivative showed promising results against breast cancer cell lines, with a notable reduction in cell viability observed at concentrations as low as 10 µM after 48 hours of treatment .
The biological activity of (2,4-Dimethylthiazol-5-yl)(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as AChE and various kinases involved in cancer proliferation pathways.
- Modulation of Signaling Pathways : It is hypothesized that this compound can modulate critical signaling pathways (e.g., PI3K/Akt) that are often dysregulated in cancer cells.
Eigenschaften
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[4-(6-morpholin-4-ylpyridazin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2S/c1-13-17(27-14(2)20-13)18(25)24-5-3-22(4-6-24)15-11-16(21-19-12-15)23-7-9-26-10-8-23/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICRZFMWSDQOPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCN(CC2)C3=CC(=NN=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













